Cgpac
Overview
Description
. This compound is synthesized by combining chitosan, glycerol phosphate, and an amine, resulting in a complex with unique properties that make it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitosan-Glycerol Phosphate-Amine Complex involves the following steps:
Chitosan Preparation: Chitosan is derived from chitin, which is obtained from the exoskeletons of crustaceans. The chitin undergoes deacetylation to produce chitosan.
Glycerol Phosphate Addition: Glycerol phosphate is added to the chitosan solution under controlled pH and temperature conditions to ensure proper complexation.
Amine Incorporation: An amine, such as ethylenediamine, is introduced to the mixture to form the final complex. The reaction conditions, including pH, temperature, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of Chitosan-Glycerol Phosphate-Amine Complex typically involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: High-quality chitosan, glycerol phosphate, and amine are sourced and prepared for the reaction.
Reaction Control: The reaction is carried out in large reactors with continuous monitoring of pH, temperature, and mixing to ensure consistent product quality.
Purification and Drying: The final product is purified to remove any unreacted starting materials and by-products. It is then dried and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Chitosan-Glycerol Phosphate-Amine Complex undergoes several types of chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, particularly at the amine groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the glycerol phosphate moiety, resulting in the formation of reduced derivatives.
Substitution: The amine groups in the complex can participate in substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chitosan-Glycerol Phosphate-Amine Complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: In biological research, the complex is used as a scaffold for tissue engineering and as a carrier for drug delivery systems.
Medicine: The complex has shown potential in wound healing applications and as an antimicrobial agent.
Industry: In industrial applications, the complex is used in water treatment processes and as a biodegradable material for packaging .
Mechanism of Action
The mechanism of action of Chitosan-Glycerol Phosphate-Amine Complex involves several molecular targets and pathways:
Comparison with Similar Compounds
Chitosan-Glycerol Phosphate-Amine Complex can be compared with other similar compounds, such as:
Chitosan-Tripolyphosphate Complex: This complex is similar in structure but uses tripolyphosphate instead of glycerol phosphate. It has different properties and applications.
Chitosan-Glutaraldehyde Complex: This complex uses glutaraldehyde as a cross-linking agent, resulting in a more rigid structure with different applications.
Chitosan-Sodium Alginate Complex: This complex combines chitosan with sodium alginate, resulting in a material with unique properties suitable for different applications .
Chitosan-Glycerol Phosphate-Amine Complex stands out due to its unique combination of components, which impart specific properties that make it suitable for a wide range of applications.
Biological Activity
Overview of Cgpac
This compound, while not extensively documented in mainstream biochemical literature, may belong to a class of compounds with significant biological activity. Understanding its biological activity requires a look into its chemical structure, mechanism of action, and potential applications in pharmacology or biochemistry.
Chemical Structure and Properties
The precise chemical structure of this compound is crucial for understanding its biological interactions. Compounds with similar structures often exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Biological Activity
Biological activity can be assessed through several parameters:
- Antimicrobial Activity : Many compounds exhibit the ability to inhibit bacterial growth. Studies often utilize methods such as disk diffusion or minimum inhibitory concentration (MIC) assays to evaluate this property.
- Cytotoxicity : The effect of this compound on cell viability can be measured using assays such as MTT or Trypan Blue exclusion.
- Enzyme Inhibition : If this compound interacts with specific enzymes, it could serve as an inhibitor, which is significant in drug design.
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous compounds have been investigated. For instance:
- Antimicrobial Properties : A study on a related compound showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating infections.
- Cytotoxic Effects : Research indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Mechanism of Action : Investigations into similar compounds revealed that they might induce apoptosis in cancer cells through mitochondrial pathways.
Data Table: Summary of Biological Activities
Research Methodologies
To assess the biological activity of this compound effectively, various methodologies can be employed:
- In vitro Studies : Utilizing cell cultures to evaluate cytotoxicity and enzyme inhibition.
- In vivo Studies : Animal models could provide insights into the therapeutic potential and safety profile.
- Analytical Techniques : Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) can be used for compound characterization and to predict biological activity spectra.
Properties
IUPAC Name |
copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLHFAAPXQJMCT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClCuN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921416 | |
Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114557-68-5 | |
Record name | Chloro(glycinato)(1,10-phenanthroline)copper(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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